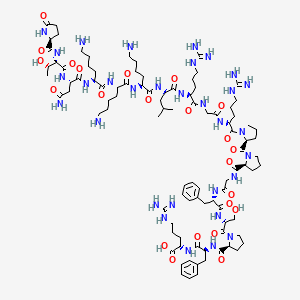
Fmoc-Val-ODhbt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-ODhbt is a peptide coupling reagent widely used in peptide synthesis. It has gained popularity due to its high efficiency, low toxicity, and compatibility with various amino acids.
Mechanism of Action
Fmoc-Val-ODhbt acts as a coupling reagent by activating the carboxyl group of the amino acid and facilitating the formation of a peptide bond with the amino group of another amino acid. The HBTU and HOBt components of Fmoc-Val-ODhbt act as activators and improve the efficiency of the coupling reaction.
Biochemical and Physiological Effects:
Fmoc-Val-ODhbt does not have any known biochemical or physiological effects. It is a synthetic reagent used solely for peptide synthesis and does not interact with biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using Fmoc-Val-ODhbt in peptide synthesis include its high efficiency, low toxicity, and compatibility with various amino acids. It also produces high yields of pure peptides. However, Fmoc-Val-ODhbt has some limitations, including its sensitivity to moisture, which can lead to decreased efficiency and yield. It also requires the use of a base, which can affect the stability of some amino acids.
Future Directions
For the use of Fmoc-Val-ODhbt in peptide synthesis include exploring its use in the synthesis of more complex peptides and peptide conjugates. It could also be used in the synthesis of peptide-based therapeutics, such as cancer treatments and immunomodulators. Additionally, research could be conducted to improve the stability of Fmoc-Val-ODhbt and reduce its sensitivity to moisture.
Synthesis Methods
Fmoc-Val-ODhbt is synthesized by reacting Fmoc-Val-OH with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM). The reaction yields Fmoc-Val-ODhbt, which is a white crystalline powder.
Scientific Research Applications
Fmoc-Val-ODhbt is used in the synthesis of peptides and peptide conjugates. It has been used in the synthesis of bioactive peptides, such as antimicrobial peptides, neuropeptides, and cell-penetrating peptides. It has also been used in the synthesis of peptide-based vaccines, drug delivery systems, and imaging agents.
properties
CAS RN |
109636-27-3 |
|---|---|
Product Name |
Fmoc-Val-ODhbt |
Molecular Formula |
C43H38O6P2 |
Molecular Weight |
0 |
synonyms |
Fmoc-Val-ODhbt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-1H-cycloocta[c]pyrazole](/img/structure/B1165607.png)